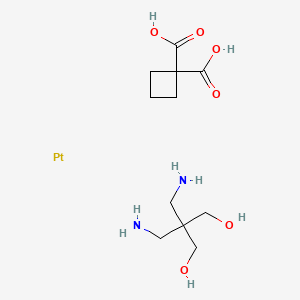
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is a complex organometallic compound that combines the properties of an amino alcohol, a dicarboxylic acid, and a platinum center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(aminomethyl)propane-1,3-diol involves the reaction of 2,2-bis(bromomethyl)propane-1,3-diol with ammonia or an amine under controlled conditions . The cyclobutane-1,1-dicarboxylic acid can be synthesized through the cyclization of appropriate dicarboxylic acid precursors . The platinum complex is typically formed by reacting the ligands with a platinum salt, such as platinum(II) chloride, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under optimized conditions. This may include the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The platinum center can be reduced to different oxidation states, affecting the compound’s reactivity.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted amino alcohols .
Scientific Research Applications
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Medicine: Explored for its anticancer properties, particularly in targeting platinum-sensitive tumors[][10].
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules, primarily through the platinum center. The platinum can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription[10][10]. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin[10][10].
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug[][10].
Carboplatin: Another platinum-based drug with a different ligand structure[][10].
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects[][10].
Uniqueness
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is unique due to its combination of an amino alcohol and a dicarboxylic acid, which may enhance its solubility and reactivity compared to other platinum compounds[10][10]. This unique structure could potentially lead to new applications in drug development and materials science[10][10].
Properties
Molecular Formula |
C11H22N2O6Pt |
|---|---|
Molecular Weight |
473.39 g/mol |
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; |
InChI Key |
OOMDVERDMZLRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


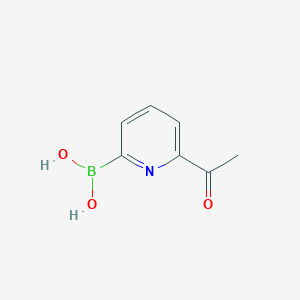
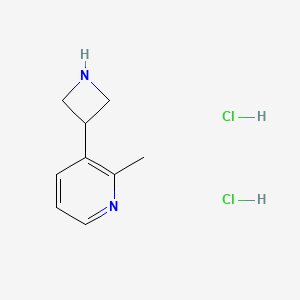
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
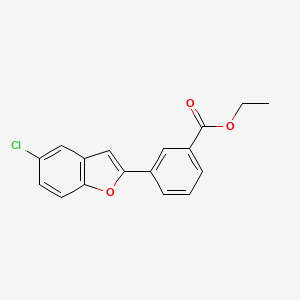

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
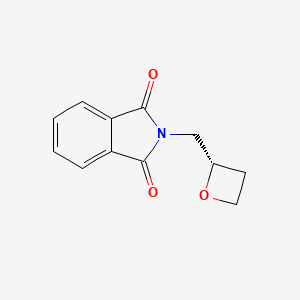
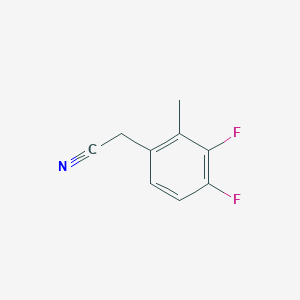
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)
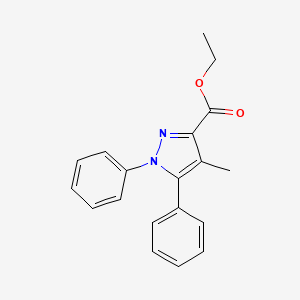

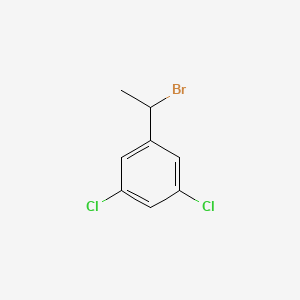
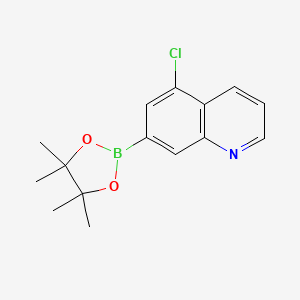
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
